N-((6-Bromopyridin-3-YL)methyl)cyclopropanamine hydrochloride
Overview
Description
N-((6-Bromopyridin-3-YL)methyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C9H12BrClN2 It is a derivative of pyridine and cyclopropanamine, featuring a bromine atom at the 6th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-Bromopyridin-3-YL)methyl)cyclopropanamine hydrochloride typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 6th position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of Cyclopropanamine: Cyclopropanamine is synthesized separately through the reaction of cyclopropylamine with formaldehyde and hydrogen chloride.
Coupling Reaction: The brominated pyridine is then coupled with cyclopropanamine in the presence of a base such as sodium hydride to form the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((6-Bromopyridin-3-YL)methyl)cyclopropanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substituted Pyridines: Products with various functional groups replacing the bromine atom.
Oxidized Derivatives: Compounds with higher oxidation states.
Biaryl Compounds: Products formed through coupling reactions.
Scientific Research Applications
N-((6-Bromopyridin-3-YL)methyl)cyclopropanamine hydrochloride has diverse applications in scientific research, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of N-((6-Bromopyridin-3-YL)methyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropanamine moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-((6-Chloropyridin-3-YL)methyl)cyclopropanamine hydrochloride
- N-((6-Fluoropyridin-3-YL)methyl)cyclopropanamine hydrochloride
- N-((6-Iodopyridin-3-YL)methyl)cyclopropanamine hydrochloride
Uniqueness
N-((6-Bromopyridin-3-YL)methyl)cyclopropanamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
N-[(6-bromopyridin-3-yl)methyl]cyclopropanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2.ClH/c10-9-4-1-7(6-12-9)5-11-8-2-3-8;/h1,4,6,8,11H,2-3,5H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHQRXUTTHLMGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN=C(C=C2)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725507 | |
Record name | N-[(6-Bromopyridin-3-yl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-50-3 | |
Record name | N-[(6-Bromopyridin-3-yl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.